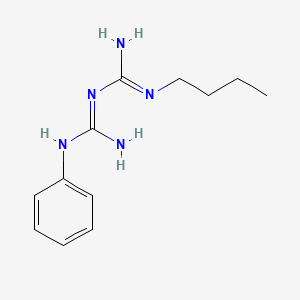
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is commonly referred to as "25C-NBOMe" and is a member of the NBOMe family of drugs.
Mechanism of Action
The mechanism of action of 25C-NBOMe is believed to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe are not fully understood, but studies have shown that this compound can induce a range of effects including hallucinations, euphoria, and changes in perception and mood. It has also been reported to cause vasoconstriction and hypertension, which may have implications for its therapeutic use.
Advantages and Limitations for Lab Experiments
The advantages of using 25C-NBOMe in laboratory experiments include its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 25C-NBOMe. These include:
1. Further investigation of the therapeutic potential of this compound for the treatment of psychiatric disorders.
2. Studies on the long-term effects of 25C-NBOMe on the brain and other physiological systems.
3. Development of safer and more effective analogs of 25C-NBOMe for use in research and potential therapeutic applications.
4. Investigation of the potential use of 25C-NBOMe as a tool for studying the serotonin 2A receptor and its role in various physiological and pathological processes.
In conclusion, 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide or 25C-NBOMe is a chemical compound that has potential therapeutic applications. Its high affinity for the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potential toxicity and the need for careful handling and disposal are significant limitations. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 25C-NBOMe involves the reaction of 2,5-dimethoxyphenethylamine with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of chlorine gas to the reaction mixture. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
The potential therapeutic applications of 25C-NBOMe have been the subject of extensive scientific research. Studies have shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that 25C-NBOMe may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(11(17)6-9)16(20)19-13-8-14(21-2)12(18)7-15(13)22-3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMBZPHCPXGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)
![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)